molecular formula C16H17N3O3 B2502852 2-(oxolan-3-yloxy)-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide CAS No. 1904218-26-3

2-(oxolan-3-yloxy)-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide

Cat. No.: B2502852
CAS No.: 1904218-26-3
M. Wt: 299.33
InChI Key: MIYZGLICTZGBCR-UHFFFAOYSA-N
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Description

2-(oxolan-3-yloxy)-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with an oxolane ring, a pyridine moiety, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxolan-3-yloxy)-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the oxolane and pyridine intermediates. One common method involves the reaction of 2-(oxolan-3-yloxy)pyridine with pyridine-4-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(oxolan-3-yloxy)-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(oxolan-3-yloxy)-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique catalytic properties. Additionally, its ability to undergo various chemical reactions allows it to modulate biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(oxolan-3-yloxy)pyridine-4-carboxamide
  • N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide
  • 2-(oxolan-3-yloxy)-N-methylpyridine-4-carboxamide

Uniqueness

2-(oxolan-3-yloxy)-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide stands out due to its combination of an oxolane ring and a pyridine moiety, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(oxolan-3-yloxy)-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-16(19-10-13-3-1-2-6-17-13)12-4-7-18-15(9-12)22-14-5-8-21-11-14/h1-4,6-7,9,14H,5,8,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYZGLICTZGBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=CC(=C2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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